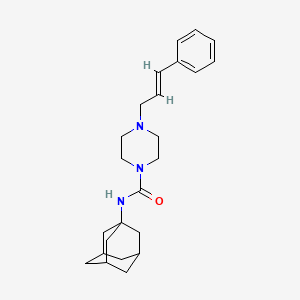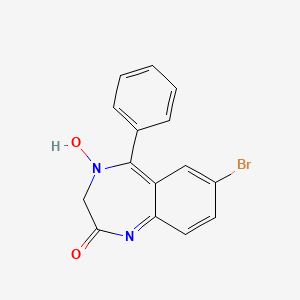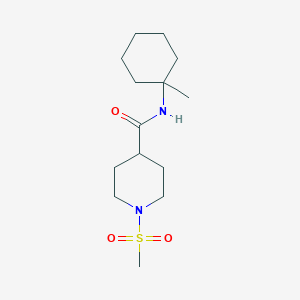![molecular formula C17H20N2O2 B5304713 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as GSK1363089 or GSK089, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to inhibit the activity of several kinases, including the oncogenic kinases AKT and P70S6K.
Mécanisme D'action
GSK089 inhibits the activity of AKT and P70S6K by binding to their ATP-binding sites, thereby preventing their phosphorylation and activation. AKT and P70S6K are key regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of this pathway by GSK089 can lead to the induction of apoptosis and inhibition of cell growth and survival.
Biochemical and Physiological Effects:
GSK089 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, GSK089 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. GSK089 has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of GSK089 is its specificity for AKT and P70S6K, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, one limitation of GSK089 is its limited solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for the study of GSK089. One direction is the development of more potent and selective inhibitors of AKT and P70S6K based on the structure of GSK089. Another direction is the investigation of the therapeutic potential of GSK089 in combination with other drugs or therapies. Finally, the study of GSK089 in clinical trials for the treatment of cancer, diabetes, and neurodegenerative disorders is a promising future direction.
Méthodes De Synthèse
The synthesis of GSK089 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 2-methylbenzoyl chloride to form N-(4-methoxybenzyl)-2-methylbenzamide. This intermediate is then reacted with phosgene to form N-(4-methoxybenzyl)-N'-2-methylphenylurea, which is further reacted with 4-methylphenylisocyanate to form GSK089.
Applications De Recherche Scientifique
GSK089 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Several preclinical studies have demonstrated the inhibitory activity of GSK089 against AKT and P70S6K, which are key regulators of cell growth and survival. GSK089 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-4-5-7-16(12)19-17(20)18-13(2)14-8-10-15(21-3)11-9-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJOZVTVSXANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)


![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5304723.png)

![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)